



Unveiling the Anti-Angiogenic Potential of Deoxysappanone B: A Zebrafish Model Application

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Compound of Interest		
Compound Name:	Deoxysappanone B	
Cat. No.:	B15623416	Get Quote

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Deoxysappanone B, a homoisoflavonoid compound, has demonstrated significant antiangiogenic properties, positioning it as a promising candidate for further investigation in the development of therapies for angiogenesis-dependent diseases such as cancer. The zebrafish (Danio rerio) model offers a powerful in vivo platform for rapidly screening and elucidating the mechanisms of such compounds. This document provides detailed application notes and protocols for utilizing the zebrafish model to study the anti-angiogenic activity of **Deoxysappanone B**, with a focus on its effects on key signaling pathways.

Data Summary

The anti-angiogenic efficacy of **Deoxysappanone B** 7,4′-dimethyl ether, a derivative of **Deoxysappanone B**, was evaluated by observing the inhibition of intersegmental vessel (ISV) formation in transgenic Tg(fli1a:EGFP)y1 zebrafish embryos. These embryos express enhanced green fluorescent protein (EGFP) in their endothelial cells, allowing for clear visualization of blood vessel development. Embryos were exposed to varying concentrations of the compound at 24 hours post-fertilization (hpf) and evaluated at 48 hpf.



Concentration (µM) Mean Inhibition of ISV Formation (%	
1	Not specified
2.5	Not specified
5	99.64%

Data extracted from a study by Chen et al., 2020.[1][2][3][4][5]

Gene expression analysis via quantitative real-time PCR (qRT-PCR) in zebrafish embryos treated with **Deoxysappanone B** 7,4'-dimethyl ether revealed significant changes in the expression of genes associated with several key angiogenic signaling pathways.



Gene	Regulation	Associated Signaling Pathway
dll4	Down-regulated	Dll4/Notch
hey2	Down-regulated	Dll4/Notch
efnb2a	Down-regulated	Dll4/Notch
fgfr3	Down-regulated	FGF
cox2	Down-regulated	COX/PI3K
ptp-rb	Down-regulated	COX/PI3K
pik3r2	Down-regulated	COX/PI3K
slit2	Down-regulated	Slit/Robo
slit3	Down-regulated	Slit/Robo
robo1	Down-regulated	Slit/Robo
robo2	Down-regulated	Slit/Robo
robo4	Down-regulated	Slit/Robo
vegfr-2	Up-regulated	VEGF
fgfr1	Up-regulated	FGF
mmp9	Up-regulated	Matrix Metalloproteinase

Data extracted from a study by Chen et al., 2020.[1][2][3][4]

Experimental Protocols

These protocols provide a framework for conducting anti-angiogenesis assays with **Deoxysappanone B** using the zebrafish model.

Zebrafish Husbandry and Embryo Collection

• Zebrafish Line: Transgenic Tg(fli1a:EGFP)y1 zebrafish are recommended for their EGFP-labeled vasculature.[1][2][3]



- Maintenance: Adult zebrafish should be maintained at 28.5°C on a 14-hour light/10-hour dark cycle.[1]
- · Breeding and Embryo Collection:
 - Set up breeding tanks with a male-to-female ratio of 2:1 or 1:1.
 - Collect freshly fertilized eggs within 30 minutes of the light cycle initiation.
 - Wash the embryos with embryo medium (E3 medium).
 - Incubate the embryos at 28.5°C.
 - At 24 hpf, select healthy, normally developing embryos for the assay.

Deoxysappanone B Treatment

- Stock Solution Preparation: Prepare a stock solution of Deoxysappanone B in dimethyl sulfoxide (DMSO).
- Working Solutions: Dilute the stock solution in E3 medium to achieve the desired final concentrations (e.g., 1 μ M, 2.5 μ M, 5 μ M). The final DMSO concentration should not exceed 0.1% to avoid toxicity.
- Treatment:
 - 1. At 24 hpf, transfer the selected embryos into a 96-well plate, with one embryo per well.[6]
 - 2. Remove the E3 medium and add the working solutions of **Deoxysappanone B**.
 - 3. Include a vehicle control group treated with 0.1% DMSO in E3 medium.
 - 4. Incubate the plate at 28.5°C for 24 hours.[1][2][3]

Imaging and Quantification of Angiogenesis

- Anesthetization and Mounting:
- 1. At 48 hpf, anesthetize the embryos using tricaine methanesulfonate (MS-222).



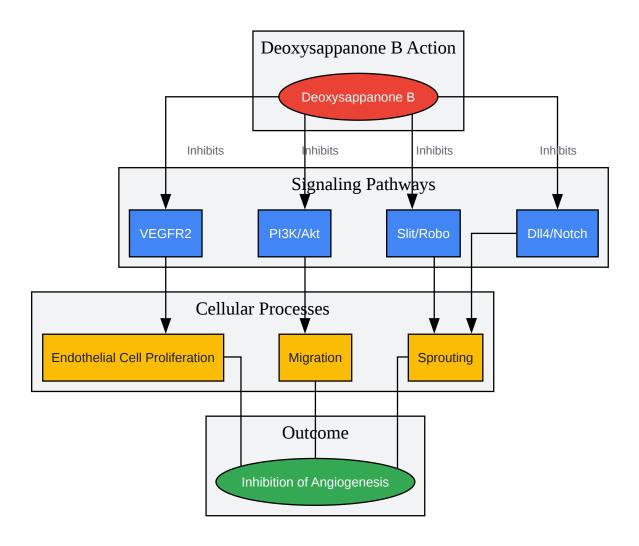
- 2. Mount the embryos laterally in a drop of 3% methylcellulose on a microscope slide.
- · Imaging:
 - Capture fluorescent images of the trunk and tail vasculature of each embryo using a fluorescence microscope.
- Quantification:
 - 1. Count the number of complete ISVs in each embryo.
 - 2. Calculate the percentage of ISV inhibition for each treatment group relative to the vehicle control.

Quantitative Real-Time PCR (qRT-PCR)

- RNA Extraction:
 - 1. At 48 hpf, pool approximately 30 embryos per treatment group.
 - 2. Homogenize the embryos and extract total RNA using a suitable RNA extraction kit.
- cDNA Synthesis:
 - Synthesize first-strand complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
- qRT-PCR:
 - 1. Perform qRT-PCR using a real-time PCR system and a suitable SYBR Green master mix.
 - 2. Use primers specific for the target genes (e.g., dll4, hey2, vegfr2, etc.) and a reference gene (e.g., β-actin).
 - 3. Analyze the relative gene expression using the 2- $\Delta\Delta$ Ct method.

Visualizations Signaling Pathways and Experimental Workflow





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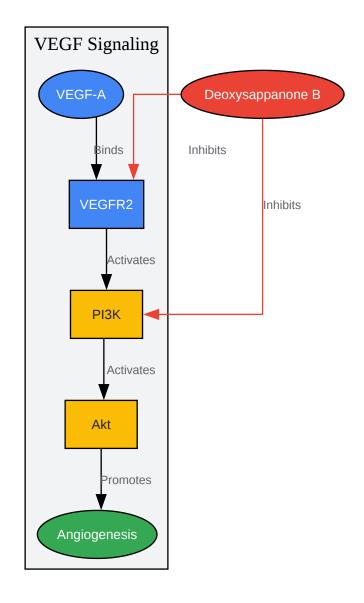
Caption: Proposed mechanism of **Deoxysappanone B** anti-angiogenic activity.



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Caption: Experimental workflow for zebrafish anti-angiogenesis assay.





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Caption: Inhibition of the VEGFR2-PI3K/Akt signaling pathway by **Deoxysappanone B**.

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